molecular formula C7H14N2O3S B8222163 N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide

N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide

Cat. No.: B8222163
M. Wt: 206.27 g/mol
InChI Key: WDOROPHYWLNEST-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide is a synthetic organic compound Its structure includes a thietane ring with a dioxido substitution, a methylamino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Dioxido Group: Oxidation reactions are used to introduce the dioxido group onto the thietane ring.

    Attachment of the Methylamino Group: This step involves nucleophilic substitution reactions where a methylamine is introduced.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido group.

    Reduction: Reduction reactions can potentially reduce the dioxido group back to a sulfide.

    Substitution: The methylamino group can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxido group could play a role in redox reactions, while the methylamino and propanamide moieties might be involved in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxidothietan-3-yl)-3-(ethylamino)propanamide: Similar structure with an ethylamino group instead of a methylamino group.

    N-(1,1-Dioxidothietan-3-yl)-3-(dimethylamino)propanamide: Contains a dimethylamino group.

    N-(1,1-Dioxidothietan-3-yl)-3-(hydroxyamino)propanamide: Contains a hydroxyamino group.

Uniqueness

N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the dioxido group on the thietane ring is particularly noteworthy, as it can influence the compound’s reactivity and interactions.

Properties

IUPAC Name

N-(1,1-dioxothietan-3-yl)-3-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-8-3-2-7(10)9-6-4-13(11,12)5-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOROPHYWLNEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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